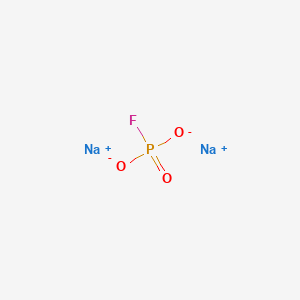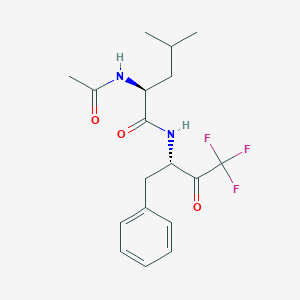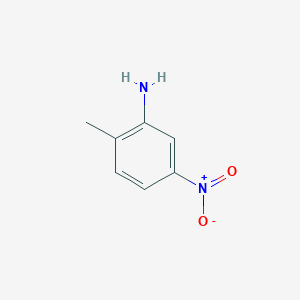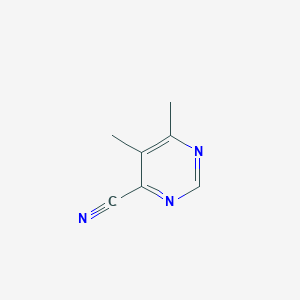![molecular formula C20H26BrN3O5 B049950 (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid CAS No. 131791-79-2](/img/structure/B49950.png)
(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid is a chemical compound that has been extensively researched in the scientific community. It is commonly known as BI-2536 and is a potent inhibitor of Polo-like kinase 1 (PLK1), which is a protein that plays a crucial role in cell division. The purpose of
Mechanism Of Action
BI-2536 works by inhibiting the activity of (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid, which is a protein that is essential for cell division. (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid plays a crucial role in the regulation of the cell cycle, and its inhibition by BI-2536 leads to the arrest of cell division and ultimately cell death. The inhibition of (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid also leads to the activation of the DNA damage response pathway, which can enhance the effectiveness of other cancer treatments.
Biochemical And Physiological Effects
BI-2536 has been shown to have a potent anti-cancer effect in preclinical studies. It has been found to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, BI-2536 has been found to enhance the effectiveness of radiation therapy and chemotherapy in preclinical studies. However, the exact biochemical and physiological effects of BI-2536 on normal cells are not yet fully understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of BI-2536 is its potency as a (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid inhibitor. It has been found to be more potent than other (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid inhibitors that are currently available. Another advantage of BI-2536 is its ability to enhance the effectiveness of other cancer treatments. However, one limitation of BI-2536 is its toxicity to normal cells. It has been found to be toxic to normal cells at high concentrations, which may limit its clinical use.
Future Directions
There are several future directions for the research on BI-2536. One direction is the development of more potent and selective (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid inhibitors. Another direction is the investigation of the use of BI-2536 in combination with other cancer treatments. In addition, the investigation of the use of BI-2536 in the treatment of other diseases, such as Alzheimer's disease and malaria, is an area of future research. Finally, the investigation of the exact biochemical and physiological effects of BI-2536 on normal cells is an important area of future research.
Synthesis Methods
The synthesis of BI-2536 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are commercially available and include 2-bromo-1H-indole-3-carboxylic acid, N-methyl-N-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-L-alanine methyl ester, and N-methyl-L-alanine. The synthesis process involves the coupling of these starting materials, followed by a series of purification steps to obtain the final product.
Scientific Research Applications
BI-2536 has been extensively studied for its potential use in cancer treatment. (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid is overexpressed in many types of cancer, and its inhibition by BI-2536 has been shown to induce cell death in cancer cells. In addition, BI-2536 has been found to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. BI-2536 has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and malaria.
properties
CAS RN |
131791-79-2 |
|---|---|
Product Name |
(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
Molecular Formula |
C20H26BrN3O5 |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H26BrN3O5/c1-11(22-19(28)29-20(2,3)4)17(25)24(5)15(18(26)27)10-13-12-8-6-7-9-14(12)23-16(13)21/h6-9,11,15,23H,10H2,1-5H3,(H,22,28)(H,26,27)/t11-,15+/m0/s1 |
InChI Key |
RYPPRCFTFSICQM-XHDPSFHLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
synonyms |
2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



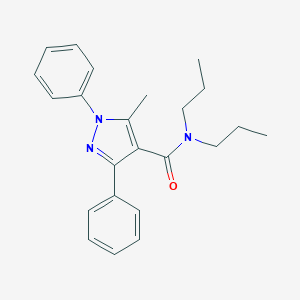
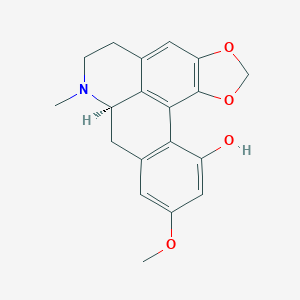

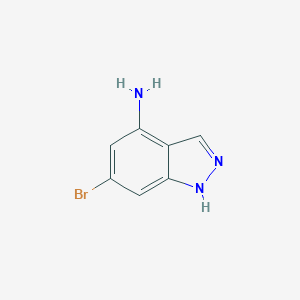
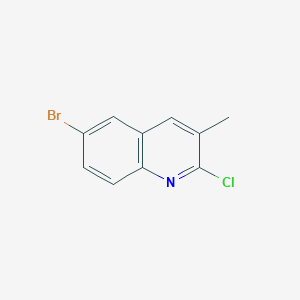
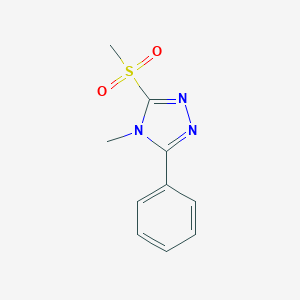
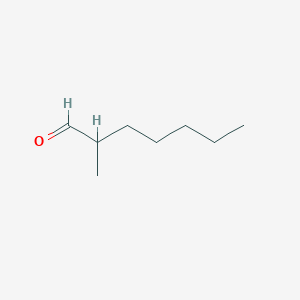
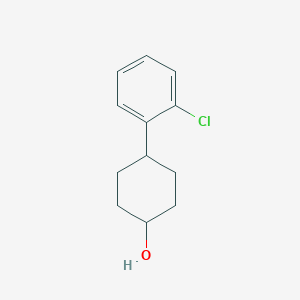
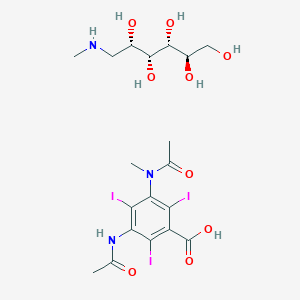
![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)
